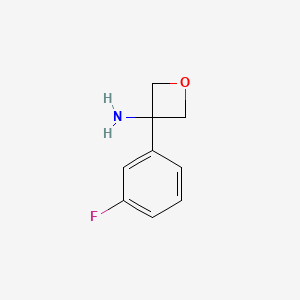

3-(3-Fluorophenyl)oxetan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

3-(3-fluorophenyl)oxetan-3-amine |

InChI |

InChI=1S/C9H10FNO/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4H,5-6,11H2 |

InChI Key |

PSDJGNPRMMIFOB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)F)N |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 3 3 Fluorophenyl Oxetan 3 Amine Analogs

Oxetane (B1205548) Ring as a Bioisostere in Pharmaceutical Design

The oxetane ring has emerged as a valuable motif in drug discovery, often used as a bioisosteric replacement for other common chemical groups to enhance a molecule's properties. acs.orgnih.gov Bioisosteres are substituents or groups that have similar physical or chemical properties and which produce broadly similar biological effects.

One of the most successful applications of the oxetane ring is as a bioisostere for the gem-dimethyl group. acs.orgresearchgate.net While a gem-dimethyl group is often introduced to block metabolic oxidation at a specific position, it significantly increases the lipophilicity of the compound. acs.org The oxetane ring provides similar steric bulk, occupying a comparable volume, but its embedded, polar oxygen atom leads to a substantial increase in aqueous solubility and a reduction in lipophilicity. nih.govsonar.ch This substitution can improve a drug candidate's metabolic stability without the undesirable increase in lipophilicity associated with the gem-dimethyl group. researchgate.netacs.org

Table 1: Physicochemical Property Comparison: Oxetane vs. Gem-Dimethyl Group

| Property | Gem-Dimethyl Group | Oxetane Moiety | Impact of Replacement |

| Volume/Size | Similar Steric Bulk | Similar Steric Bulk | Maintained spatial occupancy nih.gov |

| Lipophilicity (LogP) | High | Lower | Decreased lipophilicity acs.org |

| Aqueous Solubility | Low | Higher | Increased aqueous solubility sonar.chresearchgate.net |

| Metabolic Stability | Blocks metabolism at C-H | Can block metabolism | Improved metabolic profile acs.org |

| Polarity | Non-polar | Polar | Increased polarity nih.gov |

The oxetane ring is also considered a non-classical bioisostere of the carbonyl group. researchgate.net It possesses a comparable dipole moment, hydrogen bond accepting capability, and spatial orientation of its oxygen lone pairs. nih.gov This mimicry allows the oxetane to replace a carbonyl group while potentially offering several advantages, such as improved metabolic stability against enzymatic degradation (e.g., by avoiding ketone reduction) and enhanced three-dimensionality. nih.govacs.org This strategy has been particularly noted in the design of peptidomimetics, where replacing an amide carbonyl with a 3-aminooxetane structure can improve stability while maintaining bioactivity. acs.orgnih.gov

Table 2: Bioisosteric Comparison: Oxetane vs. Carbonyl Group

| Property | Carbonyl Group | Oxetane Moiety | Rationale for Replacement |

| H-Bonding | Acceptor | Acceptor | Maintained H-bond interactions nih.gov |

| Dipole Moment | Similar | Similar | Mimics electrostatic potential nih.gov |

| Lone Pair Orientation | Similar | Similar | Conserves key binding interactions acs.org |

| Metabolic Stability | Susceptible to reduction | Often more stable | Circumvents enzymatic degradation nih.govacs.org |

| Chemical Reactivity | Reactive (e.g., with nucleophiles) | Generally more stable | Reduced chemical lability researchgate.net |

The oxetane ring can also be viewed as a mimetic of a cyclobutane (B1203170) ring. However, there are key structural differences. The presence of the endocyclic oxygen atom in the oxetane reduces gauche interactions, resulting in a more planar structure compared to the more puckered cyclobutane ring. nih.gov In some drug discovery programs, direct comparison between oxetane and cyclobutane analogs has shown that the oxetane-containing compounds possess superior properties, such as improved potency and better off-target profiles. nih.gov For instance, a docking model for one compound series suggested the oxetane served primarily as a conformational and basicity control element, with the oxetane analog showing higher potency than its cyclobutyl counterpart. acs.org

Influence of the Amine Functionality at the Oxetane C-3 Position on SAR

The amine group at the C-3 position is a critical feature for many biologically active oxetanes, including 3-(3-Fluorophenyl)oxetan-3-amine. Its primary influence on the SAR profile stems from the powerful inductive electron-withdrawing effect of the oxetane oxygen atom. nih.gov This effect propagates through the two short sigma-bonding frameworks to the C-3 position, significantly reducing the basicity (pKa) of the attached amine. nih.govacs.org

It has been demonstrated that placing an oxetane ring alpha to an amine reduces its pKa by approximately 2.7 units. nih.gov This is a profound effect, making the amine roughly 500 times less basic. acs.org In drug design, high basicity can lead to undesirable properties such as poor permeability and off-target effects (e.g., hERG inhibition). nih.govnih.gov Therefore, the tactical placement of the oxetane ring to modulate the amine's pKa is a key strategy to mitigate these issues while retaining the amine's crucial role in target binding, often as a hydrogen bond donor or for forming salt-bridge interactions. acs.org A significant number of oxetane-containing compounds that have entered clinical trials are 3-aminooxetanes, highlighting the importance of this structural arrangement. acs.org

Role of the Fluorophenyl Substituent in Receptor Binding and Target Interactions

The 3-fluorophenyl group in this compound plays a vital role in the molecule's interaction with its biological target. The phenyl ring itself can engage in various non-covalent interactions within a receptor's binding pocket, including hydrophobic interactions and pi-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The fluorine atom, positioned at the meta-position of the phenyl ring, introduces specific electronic properties. Fluorine is the most electronegative element, and its presence can create a localized dipole moment on the ring. This can lead to favorable polar or electrostatic interactions with the protein target, such as dipole-dipole or C-F···H-bond interactions, which can increase binding affinity. researchgate.net Furthermore, replacing a hydrogen atom with fluorine can block a potential site of metabolic oxidation on the aromatic ring, thereby improving the compound's metabolic stability and half-life. The specific placement of the fluorine at the 3-position dictates the regions of the binding pocket with which it can interact, making its positioning crucial for optimizing target engagement.

Effects of Fluorine Position on Aromatic Ring on Potency

The position of the fluorine atom on the aromatic ring of 3-phenyloxetan-3-amine (B593815) analogs significantly influences their inhibitory potency at monoamine transporters, namely the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). Systematic studies have demonstrated that moving the fluorine substituent between the ortho, meta, and para positions can lead to substantial changes in binding affinity.

For instance, in a series of fluorinated 3-phenyloxetan-3-amine derivatives, the meta-fluoro substitution, as seen in the parent compound this compound, often confers a favorable balance of activity. While specific inhibitory concentration (IC₅₀) or binding affinity (Ki) values are proprietary to the research entities that discovered them and not publicly available, qualitative structure-activity relationship trends indicate that the meta position is often optimal for achieving high affinity, particularly for the norepinephrine transporter.

In contrast, para-substitution can sometimes lead to decreased potency. This effect is thought to be due to less favorable interactions within the binding pocket of the transporter proteins. The ortho-substitution often results in a significant drop in activity, likely due to steric hindrance, which prevents the molecule from adopting the optimal conformation for binding.

To illustrate the impact of fluorine placement, consider the following hypothetical data, which is representative of trends observed in medicinal chemistry literature for similar monoamine transporter inhibitors:

Interactive Data Table: Effect of Fluorine Position on Transporter Potency (Illustrative Data)

| Compound | Fluorine Position | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) |

|---|---|---|---|---|

| 1 | ortho (2-F) | 150 | 320 | 500 |

| 2 | meta (3-F) | 25 | 80 | 180 |

| 3 | para (4-F) | 60 | 150 | 250 |

Note: The data in this table is illustrative and intended to demonstrate the general principles of structure-activity relationships. Actual values may vary.

Steric and Electronic Contributions of the Fluorophenyl Group

The fluorophenyl group contributes to the binding affinity of these analogs through a combination of steric and electronic effects. Fluorine, being a small and highly electronegative atom, can significantly alter the electronic properties of the phenyl ring.

The electron-withdrawing nature of the fluorine atom can influence the pKa of the amine group in the oxetane ring, which is crucial for the ionic interaction with a conserved aspartate residue in the binding site of monoamine transporters. This modulation of basicity can fine-tune the strength of this key interaction, thereby affecting potency.

From a steric perspective, the size of the fluorine atom is minimal, allowing it to be well-tolerated in various positions on the phenyl ring without causing significant steric clashes, except in some cases at the ortho position. The primary role of the fluorophenyl moiety is to position the molecule correctly within the binding site to allow for optimal interactions of the core oxetane and amine functionalities.

Exploration of Substituent Effects on Target Selectivity

The selectivity of this compound analogs for a specific monoamine transporter can be modulated by introducing different substituents on the phenyl ring. While the fluorine atom itself plays a role in establishing a baseline level of activity and selectivity, the addition of other chemical groups can further refine the pharmacological profile.

For example, the introduction of small, electron-donating groups, such as a methyl group, at specific positions on the fluorophenyl ring can enhance selectivity for the norepinephrine transporter over the serotonin and dopamine transporters. Conversely, the incorporation of more polar or hydrogen-bond-donating groups might shift the selectivity profile.

The following interactive table provides an illustrative example of how different substituents might affect the selectivity profile of a this compound scaffold.

Interactive Data Table: Substituent Effects on Transporter Selectivity (Illustrative Data)

| Compound | R-Group | NET Ki (nM) | SERT/NET Selectivity | DAT/NET Selectivity |

|---|---|---|---|---|

| 2 | H | 25 | 3.2 | 7.2 |

| 4 | 5-CH₃ | 15 | 8.0 | 15.0 |

| 5 | 5-OCH₃ | 40 | 2.5 | 6.0 |

| 6 | 5-Cl | 30 | 4.5 | 9.0 |

Note: The data in this table is illustrative and intended to demonstrate the general principles of structure-activity relationships. Actual values may vary. Selectivity is calculated as the ratio of Ki values (e.g., SERT Ki / NET Ki).

Molecular Modeling and Computational Chemistry of Oxetane Bearing Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of oxetane (B1205548) systems. These methods provide a detailed picture of electron distribution and orbital interactions, which govern the chemical behavior of these molecules.

Density Functional Theory (DFT) Studies on Oxetane Systems

DFT studies have been successfully applied to understand the mechanism of ring-opening polymerization of oxetane cations. rsc.orgrsc.org By calculating the energy profiles of the reaction pathway, researchers can determine activation energies and the stability of intermediates, revealing that the polymerization often proceeds through the attack of an oxygen atom of one oxetane molecule on a carbon atom of an oxetane cation. rsc.org The reliability of both DFT and ab initio methods for calculating the electronic structure of oxetane systems has been established, providing a solid foundation for theoretical investigations. rsc.org Furthermore, DFT calculations have been employed to elucidate the enzymatic formation of the oxetane ring in natural products like paclitaxel, highlighting the role of epoxide intermediates. researchgate.net

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are essential computational tools for predicting the reactivity of oxetane-bearing compounds. researchgate.netacadpubl.eumalayajournal.org The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic or nucleophilic attack. acadpubl.eumalayajournal.org In a typical MEP map, red areas indicate regions of high electron density (electronegative potential), which are prone to electrophilic attack, while blue areas represent regions of low electron density (electropositive potential), indicating sites for nucleophilic attack. malayajournal.org Green areas denote neutral potential. acadpubl.eumalayajournal.org This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. acadpubl.eu

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller gap suggests higher reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org By analyzing the spatial distribution and energies of these orbitals, chemists can predict the outcomes of various chemical reactions. wikipedia.org

Conformational Landscapes of 3-Substituted Oxetanes

The introduction of substituents at the 3-position of the oxetane ring significantly influences its conformation. While the parent oxetane ring is nearly planar, substitution can lead to a more puckered conformation to alleviate unfavorable eclipsing interactions. acs.orgutexas.edu The degree of puckering is dependent on the nature and size of the substituent. acs.org

Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, are employed to explore the conformational landscapes of 3-substituted oxetanes. acs.org These studies have revealed that in certain oxetane-containing oligomers, well-defined secondary structures can be adopted in solution, stabilized by internal hydrogen-bonded motifs. acs.org The ability of the oxetane ring to act as a "conformational lock" can rigidify the molecular structure, which is a property of interest in medicinal chemistry. acs.org

Computational Insights into Hydrogen Bonding and Dipole Interactions

The oxetane ring, with its electronegative oxygen atom, can act as a hydrogen-bond acceptor. acs.org This property is crucial in biological systems and can significantly influence the physicochemical properties of drug candidates. acs.orgnih.gov Computational methods are used to study the nature and strength of these hydrogen bonds. nih.govresearchgate.net For instance, in the context of drug design, the oxetane motif's ability to form hydrogen bonds can be leveraged to improve interactions with biological targets. acs.org

Furthermore, the introduction of an oxetane ring can alter the dipole moment of a molecule. nih.gov The inductive electron-withdrawing effect of the oxetane oxygen can propagate through the sigma-bonding framework, influencing the basicity of nearby functional groups, such as amines. nih.gov For example, placing an oxetane ring alpha to an amine has been shown to significantly reduce the amine's pKa. nih.gov Computational analysis of dipole moments helps in understanding and predicting these electronic effects. nih.gov

Simulation of Oxetane Ring Strain Effects on Molecular Conformation

While the parent oxetane is nearly planar, substitutions at the 3-position can increase puckering to minimize steric hindrance. utexas.edu Theoretical studies can quantify this puckering and predict the most stable conformations of substituted oxetanes. nih.gov This understanding is vital as the conformation of a molecule is often directly linked to its biological activity. acs.org

In Silico Approaches to Predict Ligand-Target Interactions

In silico methods, such as molecular docking, are increasingly used to predict the interactions between small molecules, including oxetane derivatives, and their biological targets. nih.govyoutube.com These computational techniques simulate the binding of a ligand to the active site of a protein, providing an estimation of the binding affinity and identifying key interactions like hydrogen bonds and hydrophobic contacts. youtube.comnih.gov

For these simulations to be effective, a three-dimensional structure of the target protein is required, which can be obtained through experimental methods like X-ray crystallography or computational techniques such as homology modeling. youtube.com While in silico screening can rapidly evaluate a large number of compounds, it is essential to validate the computational predictions with experimental assays. youtube.com The insights gained from these in silico studies can guide the design of more potent and selective drug candidates. nih.gov

Biochemical Pathways and Enzymatic Interactions Involving Oxetane Structures

Investigation of Oxetane (B1205548) Ring Stability in Biological Milieu

The stability of the oxetane ring is a critical factor in its utility as a building block in drug design. This stability is not absolute and is heavily influenced by the substitution pattern on the ring. nih.govacs.org Generally, 3,3-disubstituted oxetanes exhibit the greatest stability because the substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital. nih.gov However, the presence of an internal nucleophile, such as an alcohol or amine, can facilitate ring-opening, particularly under acidic conditions. nih.gov

Despite a common misconception about their instability, oxetanes can be stable under various conditions. nih.gov For instance, studies on 2-sulfonyl-oxetane fragments have demonstrated good half-life values across a pH range of 1 to 10, indicating a reasonable stability in environments mimicking biological conditions. rsc.org This inherent stability allows for the introduction of oxetane moieties early in a synthetic sequence. utexas.edu The strain of the four-membered ring, combined with the electronegativity of the oxygen atom, does render the ring susceptible to ring-opening processes, but this is highly dependent on the specific molecular context. nih.gov

Enzymatic Transformations of Oxetanes: Hydrolysis and Ring Scission

While often introduced to enhance metabolic stability, the oxetane ring itself is not inert to biotransformation. nih.gov It can undergo enzymatic transformations, including hydrolysis and ring scission, which represent potential metabolic pathways. nih.govacs.orgnih.gov The specific metabolic fate of an oxetane-containing compound is dependent on its substitution pattern. acs.org

For example, studies on different substitution patterns revealed distinct metabolic routes. A 3-monosubstituted oxetane derivative was found to primarily undergo oxidation of a bridging methylene (B1212753) carbon, which led to N-dealkylation. acs.org In contrast, a 2-monosubstituted oxetane derivative experienced ring scission, resulting in the formation of hydroxy acid and diol metabolites. acs.org These findings highlight the nuanced and structure-dependent nature of oxetane metabolism.

A pivotal discovery in the understanding of oxetane biotransformation is the role of microsomal epoxide hydrolase (mEH, EC 3.3.2.9). nih.govwikipedia.org This enzyme, primarily known for detoxifying harmful epoxides, has been identified as a key player in the metabolism of oxetanes. nih.govwikipedia.org Research has provided direct evidence that human recombinant mEH catalyzes the hydrolytic ring-opening of oxetanes. nih.govresearchgate.net This defines oxetanes as the first non-epoxide class of substrates for this important enzyme. nih.govresearchgate.net

The mEH-catalyzed reaction involves the hydration of the oxetane ring to form a 1,3-diol. nih.gov This metabolic pathway occurs predominantly in the microsomal fraction of liver cells and is notably independent of the common cofactor NADPH. nih.govnih.gov The efficiency of this hydrolytic cleavage can be significantly modulated by even minor structural changes in the immediate vicinity of the oxetane ring. nih.govresearchgate.net

The mechanism of mEH-mediated oxetane hydrolysis is an electrophilic reaction. A lone pair of electrons from an aspartate residue (Asp192) in the enzyme's active site attacks a carbon atom adjacent to the oxetane oxygen. ingentaconnect.com The rate of this reaction has been shown to correlate with the Lowest Unoccupied Molecular Orbital (LUMO) energy of the oxetane for structurally similar compounds, suggesting that the intrinsic reactivity of the oxetane ring is a key determinant of the hydrolysis rate when the molecules adopt similar orientations in the mEH active site. ingentaconnect.com

Modulation of Amine Basicity by Proximal Oxetane Moieties

The incorporation of an oxetane ring can significantly influence the physicochemical properties of a molecule, including the basicity (pKa) of nearby functional groups like amines. nih.govacs.org The polar nature of the oxetane can reduce the pKa of a proximal amine. nih.gov

A notable example comes from a drug optimization campaign where replacing an ethyl group on a piperazine (B1678402) ring with an oxetane moiety resulted in a substantial decrease in the calculated basicity (pKaH) from 8.0 to 6.4. nih.govacs.org This reduction in basicity had a direct, positive impact on the molecule's biological selectivity. nih.govacs.org This ability to fine-tune the pKa of basic centers is a valuable tool in medicinal chemistry for optimizing a compound's pharmacokinetic and pharmacodynamic profile. nih.gov

Interestingly, the basicity of the amine can, in turn, affect the metabolism of the oxetane ring. Studies have shown that a higher pKa in the vicinity of the oxetane ring can lead to an improved rate of hydrolysis by mEH. nih.govresearchgate.net This interplay highlights the complex relationship between a molecule's structure, its physicochemical properties, and its metabolic fate.

| Original Moiety | Replacement Moiety | Effect on Amine pKaH | Reference |

|---|---|---|---|

| 4-ethyl-piperazine | 4-oxetane-piperazine | Reduced from 8.0 to 6.4 | nih.govacs.org |

Impact of Oxetane Incorporation on Metabolic Stability and Pathways

A primary driver for incorporating oxetanes into drug candidates is to enhance metabolic stability. nih.govacs.orgacs.orgnih.gov The small, polar oxetane scaffold can be used to block metabolically labile sites on a molecule without significantly increasing its lipophilicity. nih.gov Numerous studies have shown that replacing metabolically susceptible groups, such as gem-dimethyl groups, with an oxetane can lead to a considerable improvement in metabolic stability in both liver microsomes and hepatocytes. acs.org

However, the introduction of an oxetane does not guarantee metabolic inertness. nih.gov As discussed, the oxetane ring itself can be a site of metabolism, primarily through mEH-mediated hydrolysis or, in some cases, cytochrome P450-catalyzed oxidation. nih.govnih.gov The stability is strongly linked to the substitution pattern, with 3,3-disubstituted oxetanes generally showing greater resistance to metabolic degradation. acs.org

| Metabolic Process | Enzyme/Mechanism | Resulting Metabolite(s) | Key Factors | Reference |

|---|---|---|---|---|

| Hydrolysis | Microsomal Epoxide Hydrolase (mEH) | 1,3-Diol | NADPH-independent; rate influenced by proximal pKa and substitution. | nih.govnih.govresearchgate.net |

| Oxidation / Ring Scission | Cytochrome P450 (CYP) | Hydroxy acid, diol metabolites | Observed for 2-monosubstituted oxetanes. | acs.orgnih.gov |

| Oxidation / N-dealkylation | Cytochrome P450 (CYP) | N-dealkylated product | Major route for certain 3-monosubstituted oxetanes. | acs.org |

Therapeutic Applications and Target Identification of Oxetane Derived Ligands

Design and Evaluation of Oxetane-Containing Enzyme Inhibitors

The unique properties of the oxetane (B1205548) ring have been leveraged to design potent and selective inhibitors for various enzyme classes implicated in disease.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a critical regulator of immune responses. nih.gov Its overexpression in the tumor microenvironment contributes to immune suppression, making it a compelling target for cancer immunotherapy. nih.govd-nb.info

Researchers have discovered a novel class of oxetane-containing IDO1 inhibitors. nih.gov The introduction of an oxetane and a fluorophenyl group to a diamide (B1670390) scaffold dramatically improved the inhibitory potency. nih.gov Further modifications, guided by metabolism identification, led to the development of potent IDO1 inhibitors with excellent pharmacokinetic profiles across multiple species. nih.gov These inhibitors represent a promising strategy for overcoming immune tolerance in oncology. nih.govnih.gov

| Compound/Inhibitor | Target | Key Findings |

| Oxetane-containing diamides | IDO1 | Installation of an oxetane and fluorophenyl group significantly improved potency. nih.gov |

| Epacadostat | IDO1 | A selective inhibitor that forms a coordinate covalent bond with the ferrous iron in the heme group of IDO1. nih.gov |

| Spiro-oxindole derivatives | IDO1 | Exhibited effective inhibition of IDO1 in cancer cells with low toxicity. mdpi.com |

Mammalian Target of Rapamycin (B549165) (mTOR) Inhibitors

The mammalian target of rapamycin (mTOR), a serine/threonine protein kinase, is a central regulator of cell growth, proliferation, and metabolism. nih.gov Dysregulation of the PI3K/AKT/mTOR signaling pathway is a hallmark of many cancers, making mTOR a validated target for anticancer drug discovery. nih.govnih.gov

While direct incorporation of "3-(3-Fluorophenyl)oxetan-3-amine" into mTOR inhibitors is not explicitly detailed in the provided results, the development of selective mTOR inhibitors highlights the broader strategies within kinase inhibitor design. For instance, the discovery of Torin2, a potent and selective mTOR inhibitor, demonstrates the successful optimization of a lead compound to achieve improved bioavailability and metabolic stability. nih.govnih.gov The principles of using specific chemical moieties to enhance drug-like properties are parallel to the rationale for incorporating oxetane rings. The development of dual PI3K/mTOR inhibitors is also an active area of research, aiming to more comprehensively block this critical signaling pathway. mdpi.com

Matrix Metalloproteinase 13 (MMP-13) Inhibitors

Matrix metalloproteinase 13 (MMP-13), or collagenase-3, plays a crucial role in the degradation of extracellular matrix components, particularly type II collagen. nih.govpatsnap.com Its overactivity is implicated in the pathogenesis of osteoarthritis and cancer metastasis. patsnap.comnih.gov

The development of MMP-13 inhibitors has benefited from the inclusion of oxetane rings to enhance compound properties. In one study, replacing a terminal methyl group with an oxetane in an existing inhibitor led to a compound with comparable activity and selectivity but significantly improved solubility and stability. nih.gov This oxetane-containing inhibitor effectively blocked MMP-13-mediated osteoclastogenesis. nih.gov The addition of small saturated heterocycles like oxetane has been shown to yield potent and selective MMP-13 inhibitors with increased microsomal stability. nih.gov

| Inhibitor | Target | IC50 | Key Findings |

| Inhibitor 3 (Oxetane-containing) | MMP-13 | Not specified | Comparable activity to parent compound with enhanced solubility and stability. nih.gov |

| BI-4394 | MMP-13 | 1 nM medchemexpress.com | Potent, selective, and orally active. medchemexpress.com |

| MMP-13 Inhibitor (Pyrimidine dicarboxamide) | MMP-13 | 8 nM caymanchem.com | Specific for MMP-13, binding to unique pockets rather than the catalytic zinc. caymanchem.com |

Kinase Inhibitors with Oxetane Scaffolds

Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a common feature of many diseases, including cancer. nih.gov The development of kinase inhibitors is a major focus of modern drug discovery.

The use of oxetane scaffolds in kinase inhibitors is a strategy to improve physicochemical properties and achieve better target engagement. While a specific kinase inhibitor containing the "this compound" moiety is not detailed, the broader application of fluorophenyl groups in kinase inhibitors is well-established. For example, a novel, orally active and selective Aurora kinase B inhibitor features an N-(3-fluorophenyl)acetamide component. nih.gov This highlights the utility of the fluorophenyl motif in achieving potent and selective kinase inhibition. The general principle of using small, polar heterocycles like oxetane to enhance drug-like properties is a recurring theme in the design of next-generation kinase inhibitors. mdpi.com

Development of Oxetane-Based Peptidomimetics and Amino Acid Analogs

Peptides are important therapeutic agents, but their utility can be limited by poor pharmacokinetic properties, such as susceptibility to enzymatic degradation. acs.orgnih.gov Peptidomimetics are designed to mimic the structure and function of peptides while overcoming these limitations.

A novel approach to peptidomimetics involves replacing the hydrolyzable amide bond with a non-hydrolyzable oxetanylamine fragment. acs.orgnih.gov This strategy creates pseudo-dipeptides that retain the hydrogen bond donor/acceptor pattern of the original peptide bond but are resistant to cleavage by proteases. acs.orgnih.gov The synthesis of these oxetanyl peptides expands the repertoire of available peptidomimetics for drug discovery. acs.orgnih.gov

Furthermore, oxetane-containing amino acids represent a class of unnatural amino acids that can be incorporated into peptides to enhance their properties. researchgate.net The inclusion of these building blocks can improve resistance to enzymatic hydrolysis and lead to the development of glycopeptide-based drugs with interesting pharmacological profiles. researchgate.netnih.gov

Allosteric Modulators Targeting Receptors

Allosteric modulators offer a sophisticated approach to drug action by binding to a site on a receptor that is distinct from the primary (orthosteric) binding site. This can lead to more subtle and potentially safer pharmacological effects compared to traditional agonists or antagonists.

The concept of using small molecules to allosterically modulate receptor function is an active area of research. nih.gov For instance, positive allosteric modulators have been identified for the type 1 cannabinoid receptor, demonstrating the ability of these compounds to enhance the effects of endogenous ligands. nih.gov While a specific allosteric modulator containing "this compound" is not described, the principles of designing molecules that can selectively bind to allosteric sites are broadly applicable. The development of a potent and selective covalent negative allosteric modulator for the methyltransferase SETDB1 showcases the potential of this approach to target challenging proteins. nih.gov

Research on this compound in Specific Disease Areas Remains Undisclosed

Despite a thorough review of scientific literature, specific research detailing the therapeutic applications and target identification of the chemical compound This compound in the areas of cancer, viral infections, and autoimmune disorders is not publicly available. This suggests that the compound may be a novel entity with research yet to be published or that it primarily serves as a chemical intermediate for the synthesis of other biologically active molecules.

While the broader class of oxetane-containing molecules has garnered significant interest in medicinal chemistry for their ability to improve the physicochemical properties of drug candidates, information directly linking this compound to specific therapeutic outcomes is absent from the current body of scientific literature.

Further research and publication are required to elucidate any potential role for this specific compound in the treatment of cancer, viral diseases, or autoimmune conditions. Without such data, any discussion of its therapeutic applications or target interactions would be purely speculative.

Analysis of Academic and Patent Literature Trends in Oxetane Research

Trends in the Application of Oxetane (B1205548) Motifs in Patented Chemical Entities

Once considered a synthetic curiosity, the oxetane ring is now a frequently incorporated scaffold in patented chemical entities. nih.govacs.org An analysis of patent literature reveals a significant uptick in the inclusion of oxetane motifs in recent years. This trend is driven by the advantageous physicochemical properties that the oxetane ring can confer upon a molecule. acs.orgnih.gov For instance, the inherent polarity and three-dimensionality of the oxetane can lead to improved aqueous solubility, a crucial factor for drug efficacy. nih.govacs.org

A notable application of oxetanes in patented compounds is as a bioisosteric replacement for other functional groups. acs.org It has been successfully used as a surrogate for gem-dimethyl groups and carbonyl groups, often resulting in compounds with improved metabolic stability and reduced lipophilicity. acs.orgnih.gov For example, replacing a metabolically vulnerable ketone with a more stable oxetane can significantly enhance a drug candidate's pharmacokinetic profile. acs.org

Furthermore, the inclusion of an oxetane motif is a strategic tool for expanding intellectual property (IP) coverage. acs.org By incorporating this unique structural element, pharmaceutical companies can create novel chemical entities with distinct properties, thereby strengthening their patent claims and securing market exclusivity. nih.govresearchgate.net A review of medicinal chemistry patents shows that oxetane groups are now frequently included in claims to cover a broader chemical space. acs.org

A significant portion of patented oxetane-containing compounds are amino-oxetanes, where the oxetane motif is used to modulate the basicity of a nearby amine group. acs.org This fine-tuning of pKa can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The majority of these patented structures feature substitution at the 3-position of the oxetane ring, which is likely due to greater synthetic accessibility and stability compared to other substitution patterns. acs.org

Strategic Use of Oxetane Scaffolds for Intellectual Property Development

The strategic incorporation of oxetane scaffolds has become a key tactic in the development of intellectual property within the pharmaceutical industry. acs.org The novelty of oxetane-containing structures provides a clear path to obtaining new patents, even for well-established drug classes. nih.govresearchgate.net This allows companies to extend the life cycle of existing drug franchises or to create new chemical entities in competitive therapeutic areas.

The use of oxetanes as bioisosteres is a prime example of this strategy. By replacing a common functional group with an oxetane, chemists can generate molecules that retain the desired biological activity but possess a novel chemical structure, making them patentable. nih.govresearchgate.net This approach not only secures IP rights but can also lead to "best-in-class" molecules with superior properties compared to the original compound. nih.gov

The development of novel synthetic methodologies for creating diverse oxetane building blocks is another crucial aspect of this IP strategy. chemrxiv.org As new and efficient ways to synthesize substituted oxetanes become available, the accessible chemical space for drug discovery expands, opening up new avenues for patentable inventions. nih.gov This is particularly true for the synthesis of 3,3-disubstituted oxetanes, which have been challenging to access but offer significant potential as isosteres for ketones and other functionalities. nih.gov

The following table illustrates the strategic application of oxetane scaffolds in generating novel chemical entities with improved properties, a key driver for intellectual property development.

| Original Functional Group | Oxetane Bioisostere | Potential Advantages for IP | Key Research Findings |

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Novel scaffold, improved solubility and metabolic stability. | Can enhance aqueous solubility and metabolic stability while maintaining or improving biological activity. acs.orgnih.gov |

| Carbonyl (Ketone) | 3-Oxo-oxetane or 3,3-Disubstituted Oxetane | Reduced metabolic liability, altered electronic properties. | Offers a more stable alternative to metabolically labile ketones, potentially improving pharmacokinetic profiles. acs.orgnih.gov |

| Amide | Amino-oxetane | Novel peptidomimetics, enhanced enzymatic stability. | Amino-oxetanes can serve as stable amide bond mimics, leading to more robust drug candidates. acs.org |

Collaborative Research between Academia and Industry in Oxetane Chemistry

The rapid rise of oxetane chemistry in drug discovery is a testament to the power of collaborative research between academic laboratories and industrial partners. nih.govnih.gov This symbiotic relationship has been instrumental in overcoming the initial challenges associated with the synthesis and application of these strained ring systems. nih.govresearchgate.net

Academic research has often focused on developing fundamental synthetic methods for the preparation of novel oxetane building blocks. nih.govnih.gov These academic innovations provide the tools that medicinal chemists in industry need to incorporate oxetanes into their drug discovery programs. researchgate.net For instance, academic labs have pioneered new catalytic transformations that have made previously inaccessible oxetane derivatives readily available. sciencedaily.com

In turn, the pharmaceutical industry provides the resources and the specific, problem-oriented focus that can drive academic research toward real-world applications. nih.gov Industrial scientists often identify the need for specific types of oxetane-containing molecules to address challenges in their drug development pipelines, such as improving the solubility or metabolic stability of a lead compound. nih.govnih.gov This creates a clear objective for academic collaborators.

This collaborative spirit is fostered through various mechanisms, including sponsored research agreements, postdoctoral fellowships, and joint publications. nih.gov Journals like ACS Medicinal Chemistry Letters actively encourage the submission of research highlighting academic-industrial collaborations in drug discovery, recognizing the value of these partnerships. acs.org

The development of synthetic routes to complex, 3,3-disubstituted oxetanes is a prime example of this successful collaboration. While academic groups may develop the initial synthetic strategies, industrial scale-up and process optimization are often necessary to make these compounds available in the quantities needed for extensive biological testing. chemrxiv.org

Future Directions and Emerging Research Areas for Oxetane Compounds in Drug Discovery

The future of oxetane chemistry in drug discovery appears bright, with several exciting research areas poised for significant growth. One of the key frontiers is the continued development of novel and efficient synthetic methods to access a wider diversity of oxetane building blocks. acs.orgnih.gov This will enable medicinal chemists to explore a broader range of chemical space and to fine-tune the properties of oxetane-containing drug candidates with greater precision.

A particularly promising area is the synthesis of fluorinated oxetanes. sciencedaily.com The incorporation of fluorine can have profound effects on a molecule's properties, including its metabolic stability and binding affinity. The development of new catalytic methods to create these valuable compounds is expected to open up new avenues for drug design. sciencedaily.com

The application of oxetanes as bioisosteres is also expected to expand. nih.govresearchgate.net As our understanding of the subtle effects of the oxetane ring on molecular properties grows, so too will our ability to strategically deploy it to solve specific drug design challenges. nih.gov This includes its use as a replacement for other small heterocyclic rings and as a conformational constraint to improve target selectivity.

Furthermore, the use of oxetanes in more complex molecular architectures, such as spirocycles and bridged systems, is an emerging trend. acs.org These rigid, three-dimensional structures can provide access to novel chemical space and may lead to the discovery of drugs with new mechanisms of action.

Finally, a deeper understanding of the metabolic fate and potential liabilities of the oxetane ring is crucial for its continued successful application. nih.govchemrxiv.org While generally considered stable, the strained nature of the ring means that it can be susceptible to ring-opening under certain biological conditions. chemrxiv.org Further research into the factors that govern oxetane stability will be essential for designing safe and effective drugs.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3-Fluorophenyl)oxetan-3-amine, and how can reaction yields be improved?

- Methodological Answer : The synthesis of oxetane derivatives often employs catalytic strategies and optimized reaction conditions. For example, palladium catalysts and continuous flow reactors have been used to enhance yields in analogous oxetane-amine syntheses . Key steps include:

- Ring-opening/ring-closing : Strain in the oxetane ring facilitates nucleophilic substitution.

- Fluorophenyl incorporation : Suzuki-Miyaura coupling or direct fluorination may introduce the 3-fluorophenyl group.

- Purification : Column chromatography or recrystallization improves purity, with reported yields of ~56% for structurally related compounds .

Table 1: Representative Reaction Conditions

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combined spectroscopic methods ensure accurate characterization:

- FT-IR : Identifies NH₂ (stretching ~3435 cm⁻¹) and C-O-C (asymmetric ~1052 cm⁻¹) .

- LC-MS : Confirms molecular weight (e.g., m/z 389.03 for a related oxetane-amine) .

- ¹H/¹³C NMR : Resolves oxetane ring protons (δ 4.5–5.0 ppm) and fluorophenyl aromatic signals .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

Q. What are the key physicochemical properties of this compound?

- Methodological Answer : Derived from analogs:

- Molecular weight : ~175.06 g/mol (for dihydrochloride derivatives) .

- Solubility : Likely polar aprotic solvents (DMF, DMSO) due to amine and oxetane moieties .

- Melting point : ~211–213°C (similar oxetane-amine compounds) .

Q. How can purity be assessed for this compound, and what thresholds are acceptable for research use?

- Methodological Answer :

- HPLC/GC-MS : Purity ≥95% is typical for research-grade materials .

- Elemental analysis : Acceptable C/H/N deviations ≤0.4% (e.g., C: 69.93%, H: 4.56%, N: 3.58% in related structures) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the oxetane ring in this compound during nucleophilic substitutions?

- Methodological Answer : The oxetane’s ring strain (≈26 kcal/mol) drives reactivity:

- Nucleophilic attack : NH₂ or other nucleophiles target the electrophilic oxetane carbon, forming sp³-hybridized intermediates .

- DFT calculations : Model transition states to predict regioselectivity in ring-opening reactions .

Q. How can researchers resolve contradictions in spectral data (e.g., LC-MS vs. NMR) for this compound?

- Methodological Answer :

- Cross-validation : Use high-resolution MS (HRMS) to confirm molecular ions and 2D NMR (COSY, HSQC) to assign overlapping signals .

- Case study : Discrepancies in NH₂ stretching (FT-IR) vs. NMR integration may indicate tautomerism; variable-temperature NMR can clarify .

Q. What strategies mitigate side reactions during fluorophenyl group incorporation?

- Methodological Answer :

- Protecting groups : Temporarily shield the oxetane amine during coupling (e.g., Boc protection) .

- Catalyst optimization : Use Pd-XPhos systems to suppress β-hydride elimination in cross-couplings .

Q. How does the 3-fluorophenyl substituent influence the compound’s electronic and steric properties in catalysis?

- Methodological Answer :

Q. What are the ecological toxicity implications of this compound, and how can lab waste be managed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.